molecular formula C20H23N3O6S B2431595 ethyl 3-carbamoyl-2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-68-8

ethyl 3-carbamoyl-2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2431595
CAS No.: 864925-68-8
M. Wt: 433.48
InChI Key: IBXWYYJXQIPZHS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ester group (carboxylate), an amide group (carbamoyl), and a benzamido group. These functional groups suggest that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through methods such as Suzuki–Miyaura coupling or protodeboronation of pinacol boronic esters .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the ester group could undergo hydrolysis or transesterification . The amide group could participate in reactions such as the formation of amines or carboxylic acids .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 3-carbamoyl-2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate and its derivatives have been synthesized and characterized through various methods. Studies like the one by Çolak, Karayel, Buldurun, and Turan (2021) involve characterizing these compounds using techniques like FTIR, NMR spectroscopy, and X-ray crystallographic analysis. This research contributes to understanding the structural and chemical properties of these compounds (Çolak et al., 2021).

Pharmaceutical Applications

  • While explicit studies on this compound in pharmaceutical contexts are limited, related compounds have been investigated. For example, Al-Trawneh et al. (2021) researched thieno[2,3-b]pyridine derivatives for their potential anti-cancer properties, indicating a direction for future exploration of similar compounds in pharmacology (Al-Trawneh et al., 2021).

Chemical Reactivity and Synthesis of Derivatives

  • The reactivity of this compound and similar compounds has been a subject of study. Researchers like Kostenko et al. (2007) have explored the reactions of these compounds with various reagents, contributing to the development of novel chemical syntheses and the creation of diverse derivatives (Kostenko et al., 2007).

Potential in Material Science

  • While not directly related to the specific compound , research into similar thieno[2,3-c]pyridine derivatives has extended into material science. For instance, studies on the complexation of disperse dyes derived from thiophene with various metals, as conducted by Abolude et al. (2021), indicate potential applications of these compounds in the development of new materials and dyes (Abolude et al., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical compound, it might interact with biological receptors or enzymes to exert its effects .

Safety and Hazards

The safety and hazards associated with the compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties are typically determined through laboratory testing .

Future Directions

Future research could focus on exploring the compound’s potential uses, optimizing its synthesis, and studying its reactivity in more detail. Additionally, if the compound is intended for use as a pharmaceutical or industrial chemical, studies could be conducted to evaluate its safety, efficacy, and environmental impact .

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[(2,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-4-29-20(26)23-8-7-13-15(10-23)30-19(16(13)17(21)24)22-18(25)12-6-5-11(27-2)9-14(12)28-3/h5-6,9H,4,7-8,10H2,1-3H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXWYYJXQIPZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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